2-Chloro-4-methylbenzothiazole

Vue d'ensemble

Description

2-Chloro-4-methylbenzothiazole is an organic compound with the molecular formula C8H6ClNS. It is a member of the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzothiazole typically involves the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-methylbenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 2-methylbenzothiazole.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 2-amino-4-methylbenzothiazole or 2-thio-4-methylbenzothiazole.

Oxidation: Formation of this compound-5-carboxylic acid.

Reduction: Formation of 2-methylbenzothiazole.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

CMBT has shown promise as an anticancer agent. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a derivative of CMBT demonstrated significant inhibitory effects on leukemia cell lines and showed potential for use in cancer imaging through positron emission tomography (PET) .

Mechanism of Action

The anticancer properties are attributed to the compound's ability to induce apoptosis and cause cell cycle arrest in cancer cells. Research has shown that CMBT can effectively target specific pathways involved in tumor growth .

Table 1: Anticancer Activity of CMBT Derivatives

Antimicrobial Properties

CMBT exhibits notable antimicrobial and antifungal activities. Research indicates that it can inhibit bacterial growth and disrupt fungal cell walls, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study assessing various thiazole derivatives, CMBT showed significant antibacterial activity at concentrations as low as 25 μg/mL against several bacterial strains. Furthermore, antifungal tests against Candida species revealed an inhibition zone diameter greater than 15 mm at a concentration of 50 μg/mL .

Table 2: Antimicrobial Activity of CMBT

| Microorganism | Minimum Inhibitory Concentration (μg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| Staphylococcus aureus | 30 | |

| Candida albicans | >50 (Inhibition Zone >15 mm) |

Agricultural Applications

CMBT and its derivatives have been explored for their potential as herbicides. Certain benzothiazole compounds have been found to inhibit photosynthetic processes in plants, suggesting their utility in agricultural practices.

Mechanism of Action

The inhibition of photosynthesis is primarily through the disruption of chlorophyll production and photosynthetic electron transport chains, indicating potential applications in weed management strategies .

Environmental Science

In environmental contexts, CMBT's properties may contribute to bioremediation efforts due to its ability to interact with various biological systems. Its role as a photosensitizer has implications for photodynamic therapy applications, which could extend to environmental cleanup processes involving reactive oxygen species generation.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methylbenzothiazole involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial DNA replication and cell wall synthesis. By inhibiting these enzymes, this compound disrupts bacterial growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzothiazole: Lacks the chlorine substituent, making it less reactive in substitution reactions.

2-Chlorobenzothiazole: Lacks the methyl group, affecting its overall reactivity and applications.

4-Methylbenzothiazole: Lacks the chlorine substituent, altering its chemical properties and reactivity.

Uniqueness

2-Chloro-4-methylbenzothiazole is unique due to the presence of both chlorine and methyl substituents on the benzothiazole ring. This combination enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry .

Activité Biologique

Overview

2-Chloro-4-methylbenzothiazole (CMT) is a heterocyclic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial, antifungal, and anticancer properties.

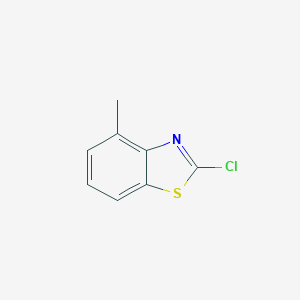

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of CMT is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : CMT has been shown to inhibit bacterial growth by disrupting protein synthesis and interfering with cell wall synthesis, making it effective against a range of gram-positive and gram-negative bacteria .

- Antifungal Properties : Research indicates that CMT exhibits antifungal activity, particularly against fungi such as Candida species, by disrupting fungal cell membranes and inhibiting ergosterol biosynthesis.

- Anticancer Potential : Studies have demonstrated that CMT can induce apoptosis in cancer cells through the modulation of cell cycle progression and the activation of caspases, leading to cell death. It has shown promising results against various cancer cell lines, including breast and liver cancer cells .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of CMT revealed that it possesses significant inhibitory effects on several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results underscore the potential of CMT as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antifungal Activity

In antifungal assays, CMT demonstrated effective inhibition against Candida albicans, with an MIC value of 16 µg/mL. This suggests that CMT could be a candidate for developing antifungal treatments.

Anticancer Activity

CMT's anticancer properties were evaluated in vitro against several cancer cell lines. The following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HEPG2 (Liver Cancer) | 15 |

| HT-29 (Colon Cancer) | 12 |

CMT was found to induce G2/M phase arrest in these cancer cells, leading to increased apoptosis rates through caspase activation pathways .

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation highlighted the use of CMT in combating multidrug-resistant bacterial infections. The study illustrated how CMT's mechanism of action can be leveraged to develop novel therapeutic strategies against resistant pathogens.

- Case Study on Anticancer Efficacy : In a clinical setting, a combination therapy involving CMT was tested on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient outcomes, suggesting that CMT may enhance the efficacy of existing chemotherapeutic agents.

Propriétés

IUPAC Name |

2-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNLRPVNVRAELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365944 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-32-0 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.